1-(4-Bromophenyl)-2-methylprop-2-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,10,12H,1H2,2H3 |
InChI Key |
SXRHWWVOJWQPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Bromophenyl 2 Methylprop 2 En 1 Ol
Convergent and Divergent Synthetic Pathways
Convergent strategies, which involve the coupling of complex molecular fragments in the later stages of a synthesis, are often favored for their efficiency. The most direct convergent approach to 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol involves the formation of the critical C-C bond between the aromatic and allylic fragments by reacting a carbonyl compound with an organometallic reagent.
Organometallic Additions to Carbonyl Precursors
The most common and direct method for synthesizing this compound is the nucleophilic addition of an isopropenyl organometallic reagent to 4-bromobenzaldehyde (B125591). This reaction forms the central C-C bond and simultaneously generates the desired alcohol functionality.
Grignard reagents are highly reactive organomagnesium halides that act as potent nucleophiles, readily attacking the electrophilic carbon of a carbonyl group. The synthesis of the target molecule can be achieved by reacting isopropenylmagnesium bromide with 4-bromobenzaldehyde. The reaction is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the quenching of the highly basic Grignard reagent. Subsequent workup with a mild acid protonates the intermediate alkoxide to yield the final tertiary allylic alcohol.
Similarly, organolithium reagents, such as isopropenyllithium, can be used. These reagents are generally more reactive than their Grignard counterparts and require careful temperature control, often at low temperatures (-78 °C), to prevent side reactions.
| Method | Carbonyl Precursor | Organometallic Reagent | Typical Solvent | Key Features |
| Grignard Reaction | 4-Bromobenzaldehyde | Isopropenylmagnesium bromide | THF, Diethyl Ether | Standard, cost-effective method; requires anhydrous conditions. |
| Organolithium Addition | 4-Bromobenzaldehyde | Isopropenyllithium | THF, Hexanes | Higher reactivity than Grignard; requires low temperatures. |
Olefination and Alkene-Forming Strategies
While organometallic additions provide a direct route, strategies involving olefination reactions offer an alternative, albeit more circuitous, pathway. This approach typically involves two key stages: the synthesis of a prochiral α,β-unsaturated ketone followed by its reduction.
First, the precursor ketone, 1-(4-bromophenyl)-2-methylpropen-1-one, can be synthesized. A classic method for this is the Friedel-Crafts acylation of bromobenzene with methacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) nih.gov.
In the second stage, the resulting enone is reduced to the target allylic alcohol. This reduction must be selective for the carbonyl group (a 1,2-reduction) to avoid saturation of the adjacent carbon-carbon double bond (a 1,4-reduction). Reagents such as sodium borohydride (NaBH₄), often in the presence of a cerium(III) salt (Luche reduction), are effective for achieving this selective 1,2-reduction.
| Step | Reaction Type | Reactants | Reagents | Product |
| 1 | Friedel-Crafts Acylation | Bromobenzene, Methacryloyl chloride | AlCl₃ | 1-(4-bromophenyl)-2-methylpropen-1-one |
| 2 | Selective 1,2-Reduction | 1-(4-bromophenyl)-2-methylpropen-1-one | NaBH₄, CeCl₃ | This compound |
Enantioselective and Diastereoselective Synthetic Routes
Creating a specific stereoisomer of this compound requires asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.
Asymmetric Reduction of Prochiral Ketones
This strategy builds upon the olefination approach by employing a chiral reducing agent or catalyst to reduce the prochiral ketone, 1-(4-bromophenyl)-2-methylpropen-1-one. The two faces of the carbonyl group are chemically distinct (enantiotopic), and a chiral catalyst can selectively deliver a hydride to one face, resulting in an enantiomerically enriched alcohol. nih.gov
The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for this transformation. researchgate.netalfa-chemistry.comnrochemistry.comwikipedia.orgchem-station.com It uses a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF). The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing them into a rigid, six-membered transition state that directs the hydride transfer to a specific face of the ketone with high enantioselectivity. nrochemistry.comwikipedia.org
Another powerful technique is the Noyori asymmetric hydrogenation, which typically employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP. harvard.edunrochemistry.comslideshare.netsynarchive.comwikipedia.org This method reduces the ketone using molecular hydrogen (H₂) and is known for its high efficiency and enantioselectivity, making it suitable for industrial applications. slideshare.netwikipedia.org
| Method | Prochiral Precursor | Catalyst System | Reductant | Key Features |
| CBS Reduction | 1-(4-bromophenyl)-2-methylpropen-1-one | Chiral Oxazaborolidine (e.g., (S)-Me-CBS) | Borane (BH₃) | High enantioselectivity for a wide range of ketones. wikipedia.orgchem-station.com |
| Noyori Hydrogenation | 1-(4-bromophenyl)-2-methylpropen-1-one | Ru-BINAP complex | H₂ | Highly efficient; used in industrial processes. nrochemistry.comslideshare.netsynarchive.com |
| Asymmetric Transfer Hydrogenation | 1-(4-bromophenyl)-2-methylpropen-1-one | Chiral Ru- or Rh-diamine complex | Isopropanol, Formic acid | Avoids the use of high-pressure hydrogen gas. |
Chiral Catalyst-Mediated Asymmetric Additions
An alternative to asymmetric reduction is the direct enantioselective addition of an organometallic reagent to 4-bromobenzaldehyde, guided by a chiral catalyst. In this approach, a substoichiometric amount of a chiral ligand or catalyst complexes with either the organometallic reagent or the aldehyde, creating a chiral environment around the reaction center.
A well-established method involves the addition of organozinc reagents to aldehydes in the presence of chiral amino alcohols or BINOL derivatives. acs.org For the synthesis of the target molecule, isopropenylzinc could be added to 4-bromobenzaldehyde, catalyzed by a chiral ligand like (−)-DAIB (3-exo-(dimethylamino)isoborneol). The catalyst forms a chiral zinc-ate complex that delivers the isopropenyl group to one enantiotopic face of the aldehyde.
Chiral Auxiliary-Based Stereocontrol
Chiral auxiliary-based methods provide a robust strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to one of the starting materials. wikipedia.orgsigmaaldrich.com This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the enantiomerically pure product. wikipedia.orgsigmaaldrich.com
For the synthesis of this compound, 4-bromobenzaldehyde could be condensed with a chiral amine, such as one derived from (S)-valine or (S)-phenylalanine (e.g., SAMP/RAMP auxiliaries), to form a chiral imine. The subsequent addition of an isopropenyl Grignard or organolithium reagent occurs diastereoselectively, as the bulky auxiliary sterically blocks one face of the C=N bond. After the addition, the auxiliary is removed by hydrolysis to yield the desired chiral alcohol. Evans oxazolidinones are another class of highly effective auxiliaries often used in stereoselective alkylations and aldol reactions. wikipedia.orgresearchgate.netblogspot.com
| Auxiliary Type | Substrate Modification | Reaction | Removal Step | Key Features |
| SAMP/RAMP Hydrazones | 4-bromobenzaldehyde converted to chiral hydrazone | Diastereoselective addition of isopropenylmagnesium bromide | Ozonolysis or acidic hydrolysis | High levels of diastereoselectivity; well-established methodology. |
| Evans Oxazolidinones | Auxiliary attached to an acyl group (less direct for this target) | Diastereoselective enolate reactions | Hydrolysis (LiOH/H₂O₂) or reduction (LiBH₄) | Excellent for controlling stereocenters α to a carbonyl group. wikipedia.orgresearchgate.netblogspot.com |
| Chiral Amino Alcohols | 4-bromobenzaldehyde converted to chiral oxazolidine | Diastereoselective addition of organometallic reagent | Mild acidic hydrolysis | Auxiliary directs attack on the carbonyl-equivalent. |
Metal-Catalyzed Coupling and Cyclization Strategies
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-X bonds with high precision. rsc.org These reactions are invaluable for constructing complex molecular architectures from readily available starting materials.
Palladium catalysis is a versatile tool in organic synthesis, with a wide range of applications in the formation of carbon-carbon and carbon-oxygen bonds. mit.edu
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction and its variations are powerful methods for carbon-carbon bond formation.
A relevant application of Heck-type chemistry is the synthesis of 1-indanones. For instance, a one-pot Heck-aldol annulation reaction can be used to synthesize indanone ketals. liv.ac.uk A more direct approach involves a palladium-catalyzed cascade reaction where a Heck reaction is followed by an ethylene glycol-promoted aldol-type annulation to form a variety of multisubstituted 1-indanones. liv.ac.uk This strategy highlights the potential for intramolecular cyclization following an initial palladium-catalyzed coupling. In a related synthetic approach, 1-indanones can be formed through the cyclization of 3-(2-bromophenyl)propionic acid. beilstein-journals.org
Table 1: Examples of Palladium-Catalyzed Indanone Synthesis
| Starting Material | Reaction Type | Catalyst/Reagents | Product | Key Features |
|---|---|---|---|---|
| o-bromobenzaldehyde and 2-hydroxy-ethyl vinyl ether | Heck-aldol annulation | Pd(OAc)₂, dppp | Indanone ketal | One-pot synthesis |
| 2-halobenzaldehydes and vinyl ethers | Heck-aldol cascade | Pd(OAc)₂, ligand, ethylene glycol | Multisubstituted 1-indanones | Ethylene glycol promotes both Heck arylation and annulation. liv.ac.uk |
| 3-(2-bromophenyl)propionic acid | Intramolecular cyclization | n-BuLi | 1-indanone | High yield synthesis. beilstein-journals.org |
Palladium-catalyzed cross-coupling reactions are fundamental to the construction of carbon-carbon bonds. The Sonogashira, Suzuki, and Negishi reactions are prominent examples, each utilizing a different organometallic reagent.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing both palladium and copper catalysts. wikipedia.org This reaction is highly effective for forming sp²-sp carbon-carbon bonds and can be conducted under mild conditions. wikipedia.orgnih.gov For instance, the coupling of aryl iodides often proceeds at room temperature. wikipedia.org The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl. wikipedia.org
The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. mychemblog.comlibretexts.org A base is required to activate the organoboron reagent. organic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. mychemblog.com Commercially available palladium catalysts, such as Pd(PPh₃)₄, are effective for Suzuki couplings. mdpi.com
The Negishi reaction utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.org A key advantage of the Negishi coupling is its ability to form C(sp³)-C(sp²) bonds. nih.gov Organozinc compounds are more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. wikipedia.org However, they are also sensitive to air and moisture, necessitating anhydrous reaction conditions. wikipedia.orgyoutube.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Electrophile | Key Features |
|---|---|---|---|
| Sonogashira | Terminal alkyne | Aryl/Vinyl halide | Requires Pd and Cu co-catalysis; mild conditions. wikipedia.org |
| Suzuki | Organoboron (e.g., boronic acid) | Aryl/Vinyl halide/triflate | Requires a base; stable and non-toxic reagents. mychemblog.comorganic-chemistry.org |
| Negishi | Organozinc | Aryl/Vinyl halide/triflate | High reactivity; sensitive to air and moisture. wikipedia.org |
Palladium catalysts are also instrumental in forming carbon-oxygen bonds, a crucial transformation in the synthesis of aryl ethers. While historically challenging, significant progress has been made, particularly through the development of specialized ligands. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, laid the groundwork for analogous C-O couplings. nih.gov The success of these reactions often hinges on the use of bulky, electron-rich phosphine ligands. mit.edu These ligands facilitate the challenging reductive elimination step, which is often the rate-limiting step in C-O bond formation. The direct coupling of aryl halides with alcohols can be achieved using palladium catalysts, providing a direct route to aryl ethers. researchgate.net
Nickel catalysis offers a complementary and sometimes superior alternative to palladium for certain transformations. Nickel-catalyzed reactions are particularly effective for the arylboration of alkenes, a process that installs both an aryl group and a boron-containing functional group across a double bond. nih.govnih.gov This reaction is valuable as the resulting carbon-boron bond can be further functionalized. nih.gov
Recent advancements have enabled the nickel-catalyzed arylboration of unactivated alkenes, including highly substituted ones, leading to the formation of quaternary carbon centers. nih.govacs.org The choice of solvent can influence the regioselectivity of the reaction. nih.gov These methods are notable for their ability to construct challenging structural motifs from readily available starting materials. nih.gov
Table 3: Nickel-Catalyzed Arylboration of Alkenes
| Substrate | Reagents | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| Trisubstituted alkenylarenes | Aryl bromides, (Bpin)₂ | Ni catalyst, KOEt | Boron-substituted quaternary carbons | High yields achieved in DMA solvent. nih.gov |
| Unactivated alkenes | Aryl bromides, diboron reagents | Simple Ni catalyst | Products with a quaternary carbon and a C-B bond | Control of stereoselectivity and regioselectivity. nih.gov |
Copper catalysis is emerging as a cost-effective and versatile alternative to palladium for cross-coupling reactions. rsc.org Copper-catalyzed reactions can be used to form both carbon-carbon and carbon-heteroatom bonds.
In the context of synthesizing alcohol-containing molecules, copper-catalyzed cross-coupling reactions of vinyl epoxides with organoboron compounds provide a route to homoallylic alcohols. nih.gov This method offers a different selectivity compared to other ring-opening reactions of vinyl epoxides. nih.gov Copper catalysis is also employed in the coupling of aryl halides with aliphatic alcohols to form aryl ethers, although this can be challenging due to the high energy barrier of the oxidative addition step. researchgate.net Recent strategies have focused on bypassing this step through photoinduced energy transfer. researchgate.net
Other Transition Metal Catalysis
Beyond standard organometallic additions, a variety of other transition metals can catalyze the formation of allylic alcohols. Ruthenium, rhodium, nickel, and copper-based catalysts offer alternative pathways that can provide improved selectivity, functional group tolerance, and milder reaction conditions. For instance, ruthenium-catalyzed C-H activation and subsequent functionalization represent a powerful strategy for forming C-C bonds. nih.govnih.gov While a direct ruthenium-catalyzed synthesis of this compound from 4-bromobenzaldehyde and an isopropenyl source is not prominently documented, related transformations highlight the potential of this approach.
Nickel-catalyzed reductive coupling reactions between alkynes and aldehydes are particularly effective for producing allylic alcohols. nih.govorganic-chemistry.org These methods often exhibit high regioselectivity and can be rendered enantioselective with the use of chiral ligands. organic-chemistry.org A hypothetical nickel-catalyzed route to the target compound could involve the coupling of 4-bromobenzaldehyde with a suitable propyne derivative in the presence of a reducing agent.
Boron-catalyzed, transition-metal-free methods have also emerged as a powerful alternative for the arylation and alkenylation of allylic alcohols. nih.gov For example, tris(pentafluorophenyl)borane B(C₆F₅)₃ can catalyze the cross-coupling of allylic alcohols with boronic acids under mild conditions, offering excellent atom economy as water is the only byproduct. nih.gov
Below is a table summarizing a representative transition metal-catalyzed reductive coupling for the synthesis of a related allylic alcohol, demonstrating the conditions and efficiencies that can be achieved.
| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Ni(cod)₂ / NMDPP | Benzaldehyde | 1-Hexyne | 97 | 96 | organic-chemistry.org |
This table illustrates the effectiveness of a Nickel-catalyzed system for a similar transformation.
Photoredox and Electrochemical Synthesis Approaches for Related Structures
In recent years, photoredox and electrochemical methods have revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. These techniques utilize visible light or electric current to generate highly reactive radical intermediates, opening up new avenues for bond formation that are often complementary to traditional transition-metal catalysis. nih.govxmu.edu.cn
Photoredox catalysis is a powerful tool for generating α-hydroxyalkyl radicals from precursors like α-hydroxyalkyltrifluoroborates, which can then be coupled with aryl halides. nih.govacs.org This strategy allows for the direct synthesis of secondary benzylic alcohols. A potential photoredox/nickel dual-catalyzed approach to synthesize this compound could involve the coupling of 4-bromobenzaldehyde with a suitable isopropenyl radical precursor.
Allylic alcohols themselves can be transformed into radical allylating agents. nih.govresearchgate.netacs.org By converting the hydroxyl group into a better radical leaving group (e.g., a xanthate), subsequent radical addition-fragmentation sequences can be initiated. nih.gov This allows for the formation of new C-C bonds under metal-free conditions, tolerating a wide variety of functional groups. nih.gov
The table below showcases the scope of a photoredox/Ni dual-catalyzed cross-coupling for synthesizing various benzylic alcohols, indicating the versatility of this radical-mediated approach.
| Aryl Bromide | Trifluoroborate Precursor | Catalyst System | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium α-hydroxyethyltrifluoroborate | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 85 | nih.gov |
| Methyl 4-bromobenzoate | Potassium α-hydroxyethyltrifluoroborate | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 81 | nih.gov |
| 4-Bromoacetophenone | Potassium α-hydroxyethyltrifluoroborate | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 75 | nih.gov |
This table demonstrates the yields for the synthesis of various secondary benzylic alcohols using a dual photoredox/nickel catalytic system.
Electrochemical methods also provide a viable route to allylic and homoallylic alcohols by mediating the allylation of carbonyl compounds. xmu.edu.cn These reactions can often be performed in greener solvents like aqueous media, avoiding the need for stoichiometric metallic reductants. xmu.edu.cn
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use safer materials. dokumen.pubpnas.orgijnrd.org In the context of synthesizing this compound and related structures, several key green chemistry principles are relevant.
Atom Economy : Catalytic reactions are inherently more atom-economical than stoichiometric ones. rsc.org For example, a transition-metal-catalyzed direct coupling of an aldehyde and an alkyne is superior to a classical Grignard reaction, which generates a stoichiometric amount of magnesium salt waste. nih.govrsc.org Rearrangement and addition reactions are considered the most atom-economical processes. pnas.orgrsc.org
Catalysis vs. Stoichiometric Reagents : The use of catalysts, whether they are transition metals, enzymes, or organocatalysts, is preferred over stoichiometric reagents. nih.gov This reduces waste and allows for reactions to proceed under milder conditions. The development of catalytic allylation using safer metals or even metal-free systems is a key goal. nih.govacs.orgacs.org
Safer Solvents and Reaction Conditions : A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions (mechanochemistry). dokumen.pubnih.govacs.org Electrochemical syntheses in aqueous media and reactions performed at room temperature using photoredox catalysis exemplify this principle. xmu.edu.cnresearchgate.net
The following table compares a traditional Grignard synthesis with a hypothetical catalytic route based on green chemistry metrics.
| Metric | Grignard Synthesis (Traditional) | Catalytic Addition (Greener) |
| Principle | Stoichiometric | Catalytic |
| Solvent | Anhydrous Ether/THF | Water or Ethanol |
| Byproducts | Magnesium salts (MgX(OH)) | Minimal (e.g., Water) |
| Atom Economy | Lower | Higher |
| Energy Input | Often requires heating/reflux | Can be room temperature (e.g., photoredox) |
This comparative analysis underscores the significant environmental and efficiency benefits of adopting advanced, greener synthetic methodologies for the production of allylic alcohols.
Emerging Research Directions and Future Perspectives
Expanding Catalytic Scope for Direct Functionalization of Allylic Alcohols
The direct functionalization of the allylic alcohol moiety in 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol, without the need for pre-activation (e.g., conversion to a leaving group), represents a key area for future research, aligning with principles of atom and step economy. While significant progress has been made in the direct functionalization of simpler allylic alcohols, expanding this scope to more complex, sterically hindered substrates like this compound is a primary objective.
Future efforts will likely focus on palladium and iridium-based catalytic systems, which have shown promise in this area. For instance, palladium-catalyzed reactions that proceed via a π-allyl intermediate could enable the direct substitution of the hydroxyl group with a variety of nucleophiles. nih.govacs.org Research could target the use of soft nucleophiles, such as stabilized enolates, amines, and phenols, to forge new carbon-carbon and carbon-heteroatom bonds at the allylic position. A significant challenge will be controlling regioselectivity, given the trisubstituted nature of the alkene.
Iridium catalysis offers a complementary approach, particularly for enantioselective transformations. nih.gov Developing chiral iridium catalysts capable of performing direct, regioselective, and enantioselective etherification or amination on this compound would provide a powerful tool for constructing chiral building blocks. nih.gov The bulky nature of the substrate would necessitate the design of ligands that can accommodate it while still inducing high levels of stereocontrol.
| Catalyst System | Potential Transformation | Key Research Objective |
| Palladium(0)/Ligand | Direct allylic alkylation, amination, etherification | Achieving high regioselectivity and yield with diverse nucleophiles. |
| Chiral Iridium(I)/Ligand | Enantioselective allylic etherification | Overcoming steric hindrance to achieve high enantiomeric excess. |
| Rhodium(I)/Cp* | C-H activation and functionalization of the methyl group | Developing conditions for selective C(sp³)–H functionalization. |
Integration into Flow Chemistry and Sustainable Synthesis Paradigms
The principles of green and sustainable chemistry are increasingly driving innovation in chemical synthesis. cinz.nzrsc.org Integrating the synthesis and transformations of this compound into continuous flow chemistry paradigms is a promising future direction. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and straightforward scalability. mit.edursc.org
A key opportunity lies in telescoping multi-step sequences. For example, the synthesis of the alcohol followed immediately by a catalytic functionalization step in a continuous stream would eliminate intermediate purification and reduce solvent waste. nih.gov Furthermore, reactions that are difficult or hazardous to perform in batch, such as those requiring high pressures or temperatures, or involving unstable reagents, could be safely implemented in a microreactor system. rsc.org The precise control over reaction parameters in flow reactors could also lead to improved yields and selectivities in the catalytic transformations discussed in the previous section.
| Flow Chemistry Application | Advantage | Research Focus |
| Telescoped Synthesis & Functionalization | Reduced waste, time, and manual handling. | Reactor design and optimization of sequential reaction conditions. |
| High-Temperature/Pressure Reactions | Access to novel reactivity, faster reaction rates. | Ensuring stability of the compound and catalyst under forcing conditions. |
| Photochemical Transformations | Precise irradiation control, enhanced safety. | Developing flow-photocatalytic methods for C-Br or C-H functionalization. |
Development of Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality
The presence of multiple reactive sites in this compound makes it an excellent substrate for the design of tandem or cascade reactions, where a single event triggers a sequence of bond-forming transformations to rapidly build molecular complexity. nih.gov Such processes are highly efficient and align with the goals of sustainable synthesis by minimizing reagent use and purification steps.
One potential cascade could involve an initial isomerization of the allylic alcohol to an enolate equivalent, followed by an intramolecular reaction. rsc.org For instance, a transition metal catalyst could facilitate the isomerization, with the resulting reactive intermediate being trapped by an electrophile. Another avenue involves leveraging the bromophenyl group. A palladium-catalyzed cascade could begin with an intermolecular allylic substitution at the alcohol, followed by an intramolecular Heck reaction or Suzuki coupling involving the C-Br bond to construct polycyclic systems in a single operation.
| Cascade Strategy | Initiating Step | Subsequent Transformation(s) | Potential Product Class |
| Isomerization/Trapping | Transition-metal catalyzed isomerization of the allylic alcohol. | Inter- or intramolecular C-C bond formation. | Functionalized ketones or cyclic ethers. |
| Allylation/Heck Reaction | Pd-catalyzed allylic substitution with a tethered alkene. | Intramolecular Heck cyclization onto the bromophenyl ring. | Fused carbocyclic or heterocyclic scaffolds. |
| Allylation/Decarboxylation | In-situ formation of an allylic carbamate. nih.gov | Pd(II)-catalyzed rsc.orgrsc.org rearrangement and decarboxylation. nih.gov | Chiral allylic amines. |
Computational Design of Novel Reactivity and Selectivity
Computational chemistry and density functional theory (DFT) are becoming indispensable tools for predicting and understanding chemical reactivity, allowing for the rational design of new reactions and catalysts before experimental work begins. rsc.orgrsc.org For a molecule like this compound, computational studies can provide crucial insights into its conformational preferences, the electronic properties of its functional groups, and the transition states of potential reactions.
Future research could employ DFT to design catalysts specifically tailored for this substrate. For example, calculations could predict which ligand structures would favor a desired regio- or stereochemical outcome in a catalytic allylic substitution. rsc.org This approach has been successfully used to design a titanium-mediated amination of allylic alcohols. rsc.org Similarly, computational screening could identify new reaction pathways that have not yet been considered, such as novel pericyclic reactions or C-H activation pathways. By modeling reaction mechanisms, researchers can understand the factors controlling selectivity and rationally modify reaction conditions or catalysts to favor a desired product.
| Computational Approach | Research Question | Potential Outcome |
| DFT Modeling of Transition States | What factors control regioselectivity in Pd-catalyzed allylation? | Design of ligands to favor linear vs. branched products. |
| Catalyst Screening | Can a catalyst be designed for enantioselective C-H oxidation? | Identification of promising chiral catalyst scaffolds for synthesis. |
| Reaction Pathway Discovery | Are there low-energy pathways for novel cyclization reactions? | Proposal of new, experimentally testable cascade reactions. |
Exploration of Bio-Inspired Transformations and Enzyme Mimics
Nature utilizes enzymes to perform chemical transformations with unparalleled efficiency and selectivity under mild conditions. nih.gov Harnessing bio-inspired catalysts or engineered enzymes for the functionalization of this compound is a frontier of research with immense potential. Enzymes such as cytochrome P450s are known to catalyze C-H functionalization, including allylic oxidation. nih.gov
Future work could involve screening enzyme libraries to find biocatalysts capable of performing selective transformations on this non-natural substrate. For example, an engineered P450 monooxygenase could potentially hydroxylate the allylic methyl group or the aromatic ring with high selectivity. Lipases could be employed for the kinetic resolution of the racemic alcohol, providing access to enantiopure starting materials.
Beyond using whole enzymes, the design of synthetic enzyme mimics is a burgeoning field. These are typically small molecules or materials, such as metal-organic frameworks (MOFs), that contain an active site designed to replicate the function of an enzyme. rsc.org A synthetic mimic of a halogenase could be developed to further functionalize the aromatic ring, or a mimic of a hydroxylase could be created for selective C-H oxidation, offering a robust and recyclable alternative to biological systems.
| Bio-Inspired Approach | Target Transformation | Potential Advantage |
| P450 Monooxygenases | Selective C-H hydroxylation (allylic or aromatic). | High selectivity under mild, aqueous conditions. |
| Lipase Catalysis | Kinetic resolution via enantioselective acylation. | Access to enantiomerically pure (R)- and (S)-alcohols. |
| Synthetic Enzyme Mimics | Oxidative bromination or hydroxylation. | Robustness, recyclability, and broader substrate scope. |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol?
The compound is synthesized via Friedel-Crafts acylation using 4-bromotoluene and acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Catalyst loading (10–15 mol%), temperature (0–25°C), and solvent choice (e.g., dichloromethane).
- Continuous flow reactors improve yield (up to 85%) and purity by maintaining consistent reaction kinetics .
- Post-synthesis purification via fractional distillation or recrystallization ensures >95% purity for structural characterization.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- ¹H NMR : Expect signals at δ 7.4–7.6 ppm (aromatic protons), δ 4.8–5.2 ppm (allylic protons), and δ 1.2–1.5 ppm (methyl groups).
- ¹³C NMR : Peaks at ~140 ppm (C-Br), 70–75 ppm (alcohol C-OH), and 20–25 ppm (methyl carbons).
- IR : Strong O-H stretch (~3300 cm⁻¹), C-Br vibration (~600 cm⁻¹), and C=C stretch (~1650 cm⁻¹). Discrepancies in peak splitting or integration ratios may indicate stereochemical impurities or byproducts .
Q. What are the primary chemical reactions and derivatives of this compound?
- Oxidation : Forms 4-bromobenzoic acid under strong oxidizing conditions (e.g., KMnO₄, H₂SO₄).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 1-(4-bromophenyl)-2-methylpropan-1-ol.
- Substitution : Nucleophilic attack (e.g., NaCN) replaces the hydroxyl group, forming nitriles or ethers .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of cycloaddition reactions involving this compound?
Computational studies (e.g., Molecular Electron Density Theory) reveal that the bromophenyl group directs electrophilic attack to the α-position of the allylic alcohol.
- Regioselectivity : Dominated by electron-withdrawing effects of the Br atom, favoring [3+2] cycloaddition at the less hindered site.
- Byproduct Analysis : Unstable intermediates (e.g., Δ²-pyrazolines) may form, requiring quenching with CHCl₃ to stabilize products .
Q. What methodologies resolve contradictions in crystallographic data for derivatives of this compound?
- SHELX Refinement : Use SHELXL for high-resolution X-ray data to model hydrogen bonding patterns and torsional angles.
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to validate molecular packing against Etter’s rules .
- Example: Discrepancies in unit cell parameters may arise from solvent inclusion, addressed via PLATON SQUEEZE .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using the bromophenyl moiety as a hydrophobic anchor.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- SAR Insights : Methyl groups enhance metabolic stability, while the hydroxyl group facilitates hydrogen bonding with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
